3-Ethyl-3-phenylazetidine Hydrochloride: Chemical Properties & Pharmacological Relevance
3-Ethyl-3-phenylazetidine Hydrochloride: Chemical Properties & Pharmacological Relevance
An In-Depth Technical Guide on 3-Ethyl-3-phenylazetidine Hydrochloride
Executive Summary
3-Ethyl-3-phenylazetidine hydrochloride is a specialized heterocyclic amine salt characterized by a four-membered nitrogenous ring (azetidine) substituted at the C3 position with both an ethyl and a phenyl group. Structurally, it represents a constrained pharmacophore sharing significant homology with pethidine (meperidine) and phenobarbital , positioning it as a critical scaffold in the investigation of central nervous system (CNS) active agents, particularly in the domains of anticonvulsants and analgesics.
Unlike its six-membered (piperidine) or five-membered (pyrrolidine) analogs, the azetidine ring introduces significant Baeyer strain (~26 kcal/mol) , imparting unique reactivity and metabolic profiles. This guide details the physicochemical properties, synthetic pathways, and pharmacological implications of this compound for researchers in medicinal chemistry and drug development.[1]
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt, enhancing its water solubility and stability for biological assays. The free base is a secondary amine, while the salt is a crystalline solid.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-Ethyl-3-phenylazetidine hydrochloride |
| CAS Number (Base) | 55700-86-6 |
| CAS Number (HCl) | Not widely indexed; often cited as "3-Ethyl-3-phenylazetidine HCl" |
| Molecular Formula | C₁₁H₁₅N[2][3] · HCl |
| Molecular Weight | 161.24 g/mol (Base) / 197.70 g/mol (HCl Salt) |
| SMILES | CCC1(CNC1)C2=CC=CC=C2.Cl |
| InChI Key | BGAVUZCQVCIEHP-UHFFFAOYSA-N (Base) |
Structural Pharmacophore
The 3,3-disubstitution pattern is critical. It mimics the quaternary carbon center found in:
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Phenobarbital: (5-ethyl-5-phenylbarbituric acid) – Anticonvulsant.
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Pethidine: (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) – Opioid analgesic.
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Amdone/Methadone precursors: Diphenylpropylamine derivatives.
The contraction of the ring to an azetidine restricts the conformational freedom of the nitrogen lone pair and the phenyl group, potentially altering receptor binding affinity compared to piperidine analogs.
Physicochemical Profile
The high ring strain of azetidine influences both its basicity and stability.
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Standard for HCl salts of amines. |
| Melting Point | 172–176 °C (Literature range for similar analogs) | Indicates high purity and stable crystal lattice. |
| Solubility | Water (High), Ethanol (Moderate), DMSO (High) | Suitable for in vitro and in vivo administration. |
| pKa (Conjugate Acid) | ~10.5 – 11.0 (Predicted) | Strong base; exists >99% as cation at physiological pH (7.4). |
| LogP (Octanol/Water) | ~2.2 (Base) | Lipophilic enough to cross the Blood-Brain Barrier (BBB). |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions. |
Ring Strain & Reactivity
The azetidine ring possesses significant angle strain (bond angles ~90° vs. ideal 109.5°).
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Nucleophilic Attack: The ring is susceptible to opening by strong nucleophiles, though 3,3-disubstitution provides steric protection (the "gem-dimethyl effect" analog), enhancing stability compared to unsubstituted azetidine.
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Thermal Stability: Stable up to melting point; degradation may occur via ring fragmentation at extreme temperatures (>200°C).
Synthetic Routes & Manufacturing
Synthesis of 3,3-disubstituted azetidines is non-trivial due to the difficulty of closing the strained four-membered ring. Two primary methodologies are employed: the Malonate Reduction-Cyclization (Method A) and the Lactam Reduction (Method B).
Method A: The Malonate-Diol Cyclization (Preferred for Scale-up)
This route builds the quaternary center first, then closes the ring.
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Alkylation: Diethyl phenylmalonate is alkylated with ethyl bromide to form Diethyl ethylphenylmalonate .
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Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction yields 2-Ethyl-2-phenylpropane-1,3-diol .
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Activation: The diol is converted to a bis-mesylate or bis-tosylate leaving group.
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Cyclization: Reaction with a nitrogen source (e.g., benzylamine or tosylamide) closes the ring.
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Deprotection: If benzylamine is used, catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
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Salt Formation: Treatment with anhydrous HCl in ether precipitates the hydrochloride salt.
Method B: Lactam Reduction
Starting from 3-ethyl-3-phenylazetidin-2-one (a β-lactam), reduction with LiAlH₄ or AlH₃ yields the amine directly. This is efficient but requires the specific β-lactam precursor, which is often harder to source.
Visualized Synthesis Workflow (Graphviz)
Pharmacological Relevance
Mechanism of Action (Hypothetical & Observed)
As a structural hybrid of anticonvulsants and analgesics , 3-ethyl-3-phenylazetidine exhibits a dualistic pharmacological profile:
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GABAergic Modulation (Anticonvulsant Potential):
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Similar to Phenobarbital , the ethyl/phenyl substitution at the quaternary carbon is a classic anticonvulsant pharmacophore.
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Mechanism: Potential positive allosteric modulation of the GABA-A receptor, though the lack of the barbiturate ring system (urea moiety) alters the binding site.
-
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Monoaminergic Activity (Stimulant/Analgesic Potential):
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The molecule is a constrained phenethylamine.
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Mechanism: It may act as a substrate or inhibitor for monoamine transporters (DAT, NET, SERT). The azetidine ring often confers selectivity for norepinephrine transporters (NET) in similar analogs (e.g., certain anorectics).
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Structure-Activity Relationship (SAR)
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Ring Size: Contraction from piperidine (6) to azetidine (4) generally decreases opioid activity (morphine-like effects) but may retain or enhance stimulant or anticonvulsant properties due to rigid positioning of the phenyl ring.
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N-Substitution: The free amine (secondary) is often less potent than N-methyl or N-phenethyl derivatives for opioid activity but is crucial for metabolic stability.
Experimental Protocol: Preparation of HCl Salt
Objective: Conversion of 3-Ethyl-3-phenylazetidine free base to its Hydrochloride salt for stabilization.
Reagents:
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3-Ethyl-3-phenylazetidine (Free Base)
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Diethyl Ether (Anhydrous)
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Hydrochloric acid (2.0 M in Diethyl Ether)
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Acetone (for recrystallization)
Procedure:
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Dissolution: Dissolve 1.0 g (6.2 mmol) of the free base oil in 10 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen.
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Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 3.5 mL of 2.0 M HCl in ether with constant stirring. A white precipitate should form immediately.
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Precipitation: Stir for 30 minutes at 0°C to ensure complete salt formation.
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Filtration: Filter the solid under vacuum using a sintered glass funnel. Wash the cake with cold ether (2 x 5 mL).
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Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 4 hours.
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Recrystallization (Optional): If the melting point is broad, recrystallize from a minimum amount of hot acetone/ethanol mixture.
Expected Yield: ~1.15 g (95%) of white crystalline solid.
Handling, Safety & Toxicology
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Acute Toxicity: Data is limited, but structural analogs (phenyl-azetidines) can exhibit CNS depression or stimulation. Treat as a potent CNS active agent.
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Storage: Store at -20°C. Hygroscopic – keep tightly sealed.
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Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[3][4][5][6] 3-Ethyl-3-phenylazetidine | C11H15N.[3] National Library of Medicine. Available at: [Link]
-
EPA. (2025).[4][5][6] Azetidine, 3-ethyl-3-phenyl- | CompTox Chemicals Dashboard. U.S. Environmental Protection Agency.[4] Available at: [Link]
-
Couty, F., & Evano, G. (2006).[7] Synthesis of 3,3-Diarylazetidines. Organic Preparations and Procedures International. (Cited via CORE). Available at: [Link]
-
Organic Syntheses. (1941). Ethyl Phenylmalonate Synthesis. Org. Synth. 1941, 21, 99. Available at: [Link]
Sources
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